Product packaging for H-Met-Lys-OH(Cat. No.:CAS No. 45214-88-8)

H-Met-Lys-OH

Cat. No.: B1336571
CAS No.: 45214-88-8
M. Wt: 277.39 g/mol
InChI Key: IMTUWVJPCQPJEE-IUCAKERBSA-N
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Description

Met-Lys is a dipeptide formed from L-methionine and L-lysine residues. It has a role as a metabolite.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H23N3O3S B1336571 H-Met-Lys-OH CAS No. 45214-88-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O3S/c1-18-7-5-8(13)10(15)14-9(11(16)17)4-2-3-6-12/h8-9H,2-7,12-13H2,1H3,(H,14,15)(H,16,17)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMTUWVJPCQPJEE-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CCCCN)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426801
Record name L-Lysine, L-methionyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45214-88-8
Record name L-Lysine, L-methionyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Context and Nomenclature of Methionyl Lysine Dipeptide

The formal name for the dipeptide, according to IUPAC nomenclature, is 6-amino-2-[(2-amino-4-methylsulfanylbutanoyl)amino]hexanoic acid. nih.gov This systematic name precisely describes the covalent connections between all atoms within the molecule. More commonly, it is referred to as methionyl-lysine, abbreviated as Met-Lys or MK. nih.gov The structure consists of a methionine residue linked to a lysine (B10760008) residue.

The linkage between the two amino acids is a peptide bond, a type of amide linkage formed between the carboxyl group of one amino acid and the amino group of another. byjus.com Specifically, in methionyl-lysine, the carboxyl group of methionine forms a covalent bond with the alpha-amino group of lysine. nih.gov This results in a dipeptide with a free amino group at the methionine end (the N-terminus) and a free carboxyl group at the lysine end (the C-terminus). khanacademy.org

The chemical and physical properties of methionyl-lysine are derived from the combined properties of its constituent amino acids.

Table 1: Physicochemical Properties of Methionyl-Lysine

Property Value
Molecular Formula C₁₁H₂₃N₃O₃S
Molecular Weight 277.39 g/mol
IUPAC Name 6-amino-2-[(2-amino-4-methylsulfanylbutanoyl)amino]hexanoic acid
Common Synonyms Met-Lys, H-Met-Lys-OH, MK dipeptide

Data sourced from PubChem CID 18218229 nih.gov

Advanced Analytical Methodologies for Methionyl Lysine Research

Chromatographic Separation and Quantification Techniques

Chromatography is a fundamental technique for separating and quantifying amino acids and peptides, including Methionyl-Lysine, from complex mixtures. Various chromatographic methods are employed, each with specific advantages for different analytical challenges.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of amino acids like methionine and lysine (B10760008). europa.eupsu.eduresearchgate.net Reversed-phase HPLC (RP-HPLC) is a commonly used mode for this purpose. psu.eduresearchgate.net In a typical RP-HPLC setup for amino acid analysis, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. psu.eduresearchgate.net Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of multiple amino acids in a single run. researchgate.net

For instance, a method developed for the separation of methionine, cystine, and lysine in corn samples utilized a Hypersil BDS C18 column with a mobile phase consisting of a phosphate (B84403) buffer (solvent A) and a mixture of water, acetonitrile, and methanol (B129727) (solvent B). psu.eduresearchgate.net The separation was achieved at 45°C with a flow rate of 1.7 mL/min, resulting in a total analysis time of 35 minutes. psu.eduresearchgate.net Detection is often carried out using UV or fluorescence detectors, frequently requiring pre-column or post-column derivatization to enhance the signal of non-chromogenic amino acids. europa.eumdpi.com

The European Union recommends a ring-trial validated HPLC method coupled with post-column derivatization and photometric detection for the determination of total lysine in premixtures and feedingstuffs. europa.eu This method is applicable for both free and peptide-bound amino acids. europa.eu The performance of these methods is well-documented, with relative standard deviations for repeatability (RSDr) and reproducibility (RSDR) typically falling within acceptable ranges for analytical methods. For total lysine, RSDr values range from 2.1% to 2.8%, and RSDR values range from 3% to 6.7%. europa.eu

Interactive Table of HPLC Parameters for Amino Acid Analysis
ParameterCondition 1Condition 2
ColumnHypersil BDS C18Zorbax Eclipse-AAA
Mobile Phase APhosphate bufferNot specified
Mobile Phase BWater:Acetonitrile:Methanol (20:20:60 v/v/v)Not specified
Column Temperature45°C40°C
Flow Rate1.7 mL/minNot specified

Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Elucidation and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of LC with the mass analysis capabilities of MS, providing a highly specific and sensitive tool for the analysis of peptides like Methionyl-Lysine. leeder-analytical.com This technique is particularly valuable for both identifying unknown compounds and quantifying targeted molecules. leeder-analytical.com

In LC-MS, the eluent from the LC column is introduced into the mass spectrometer, where molecules are ionized and their mass-to-charge ratio (m/z) is measured. anaquant.com For quantitative analysis, tandem mass spectrometry (MS/MS) is often used in a mode called Selected Reaction Monitoring (SRM). anaquant.com In SRM, a specific precursor ion (the ionized peptide of interest) is selected, fragmented, and a specific fragment ion is monitored for quantification, which greatly enhances selectivity and sensitivity. anaquant.com

High-resolution mass spectrometry (HRMS), such as that performed on Orbitrap instruments, provides highly accurate mass measurements, which aids in the confident identification of compounds by comparing the measured mass to theoretical masses. leeder-analytical.comnih.gov LC-MS-based methods are central to the multi-attribute method (MAM) used in the biopharmaceutical industry for comprehensive product quality monitoring. nih.gov These methods can simultaneously detect, identify, and quantify various product quality attributes, including modifications to amino acid residues. nih.gov

Ion Exchange Chromatography (IEC)

Ion Exchange Chromatography (IEC) is a classical and robust method for the separation and quantification of amino acids based on their net charge. europa.eueuropa.eu In IEC, a charged stationary phase is used to separate ions based on their affinity to the column. uni-mate.hu For amino acid analysis, a cation exchange column is typically used, where positively charged amino acids bind to the negatively charged resin. uni-mate.hu

Elution is achieved by changing the pH or the ionic strength of the mobile phase, which alters the charge of the amino acids and their affinity for the stationary phase. uni-mate.hu The standard method for amino acid analysis in feed, EN ISO 17180:2013, is based on IEC coupled with optical detection (either visible or fluorescence). europa.eueuropa.eu This method is validated for the determination of lysine, methionine, and threonine in commercial amino acid products and premixtures. europa.eueuropa.eu

A common procedure involves post-column derivatization with ninhydrin, which reacts with the separated amino acids to form a colored compound that can be detected at 570 nm. europa.eu It's important to note that this method does not distinguish between different salts of the same amino acid or between enantiomers. europa.eueuropa.eu The performance of the IEC method for free lysine shows a relative standard deviation for repeatability (RSDr) between 0.7% and 1.7% and for reproducibility (RSDR) between 1.5% and 2.5%. europa.eu

Spectroscopic Characterization Methods

Spectroscopic methods are invaluable for elucidating the structural features of molecules. For Methionyl-Lysine, techniques such as Nuclear Magnetic Resonance (NMR) and Raman spectroscopy can provide detailed information.

While direct spectroscopic data for Methionyl-Lysine is not abundant in the provided context, the principles of using spectroscopy for its constituent amino acids are well-established. For instance, 13C-NMR can be used to study lysine modifications. nih.gov Raman spectroscopy can be used to identify functional groups present in amino acids and their metal chelates. google.com The analysis of Raman spectra can reveal changes in the molecular structure, such as those occurring upon chelation. google.com Fourier Transform Infrared (FTIR) spectroscopy is another technique used to identify functional groups in amino acid complexes by analyzing their absorption spectra in the infrared region. innovareacademics.in

Electrophoretic Techniques

Capillary electrophoresis (CE) offers a high-resolution separation technique for charged molecules like amino acids and peptides. lumexanalytics.delumexinstruments.com The separation in CE is based on the differential migration of analytes in an electric field within a narrow capillary. lumexanalytics.de

A method for the determination of lysine, threonine, and methionine in fodders uses capillary zone electrophoresis (CZE) with UV detection at 190-200 nm. lumexanalytics.de This method involves two separate runs: one for lysine and threonine in a borate (B1201080) buffer at 20°C, and another for methionine in the same buffer containing β-cyclodextrin at 40°C. lumexanalytics.de The samples are typically hydrolyzed prior to analysis to release the amino acids. lumexanalytics.de Another CZE method for determining lysine and its salts in fodder additives utilizes indirect UV detection at 267 nm. lumexinstruments.com Proteins, due to the charged side chains of their constituent amino acids, also migrate in an electrical field, a principle utilized in various electrophoretic separation techniques. britannica.com

Interactive Table of Capillary Electrophoresis Parameters for Amino Acid Analysis
ParameterCondition 1 (Lys, Thr, Cys)Condition 2 (Met)
BufferBorate (pH 9.2)Borate with β-cyclodextrin
Temperature20°C40°C
Voltage+20 kV+20 kV
Detection190 nm190 nm

Derivatization Strategies for Enhanced Detection

Derivatization is a crucial step in many analytical methods for amino acids to improve their detection by chromatography or electrophoresis. researchgate.netcsic.es This is particularly important for amino acids that lack a strong chromophore or fluorophore.

A common derivatization agent for HPLC analysis is 9-fluorenylmethyl chloroformate (FMOC), which reacts with the amino groups of amino acids to form fluorescent derivatives. oup.com This pre-column derivatization allows for sensitive fluorescence detection. oup.com Another widely used derivatizing agent is dansyl chloride, which also forms fluorescent derivatives with amino acids. mdpi.com

In the context of mass spectrometry, derivatization can be used to introduce a "fixed charge" onto a peptide, which can direct its fragmentation in the mass spectrometer and improve the selectivity of detection. acs.org For example, a strategy involving the derivatization of the methionine side chain to form a sulfonium (B1226848) ion has been proposed to enable selective identification and quantification of methionine-containing peptides by tandem mass spectrometry. acs.org Derivatization of lysine residues with O-methylisourea converts them to homoarginine, which can improve detection during MALDI-MS analysis. researchgate.net

Biochemical Roles and Enzymatic Interplay Involving Methionine and Lysine Residues

Post-Translational Modifications (PTMs) Related to Lysine (B10760008) and Methionine

Post-translational modifications are crucial for expanding the functional diversity of the proteome. Lysine and methionine residues are subject to several key modifications that act as molecular switches, influencing everything from gene expression to cellular signaling.

Protein lysine methylation is a widespread PTM that involves the addition of one, two, or three methyl groups to the ε-amino group of a lysine residue. mdpi.comsciengine.com This modification is critical for regulating protein stability, protein-protein interactions, and cellular localization. tandfonline.comresearchgate.net While initially discovered and extensively studied in the context of histone proteins and epigenetic regulation, it is now known to occur on thousands of non-histone proteins, impacting a vast range of cellular functions. creative-proteomics.comresearchgate.netnih.gov

The universal methyl group donor for nearly all biological methylation reactions, including protein lysine methylation, is S-Adenosyl-L-Methionine (SAM or AdoMet). tocris.comamsbio.comresearchgate.net SAM is a metabolite derived from methionine and adenosine (B11128) triphosphate (ATP). researchgate.netnih.gov In the methylation reaction, the methyl group from SAM is transferred to the nitrogen atom of a lysine side chain, a reaction catalyzed by a specific class of enzymes. creative-proteomics.comnih.gov This process yields a methylated lysine residue and S-Adenosyl-L-Homocysteine (SAH) as a byproduct. tandfonline.comnih.gov The ratio of SAM to SAH within a cell, often called the methylation index, is a key indicator of the cell's capacity for methylation and can influence the activity of methyltransferase enzymes. nih.gov

Protein Lysine Methyltransferases (PKMTs) are the enzymes responsible for catalyzing the transfer of a methyl group from SAM to lysine residues on protein substrates. mdpi.comtandfonline.com With the exception of DOT1L, nearly all known PKMTs feature a conserved SET domain, which constitutes the catalytic core of the enzyme. sciengine.compnas.org These enzymes exhibit high specificity, targeting particular lysine residues within specific protein sequences. mdpi.comresearchgate.net This specificity is crucial for their regulatory function, ensuring that methylation occurs at the correct sites to control distinct biological outcomes. pnas.orgresearchgate.net PKMTs can act alone or as part of larger multi-protein complexes, which adds another layer of regulatory complexity. tandfonline.com The aberrant activity of PKMTs has been linked to various diseases, highlighting their importance in maintaining cellular homeostasis. tandfonline.comnih.gov

The table below summarizes key PKMTs and their substrate specificities.

PKMT Family Example Enzyme(s) Primary Substrate(s) Primary Function
SETD1 SETD1AH3K4Transcriptional Activation
SETD2 SETD2H3K36Transcriptional Elongation
SUV39 SUV39H1, G9a, GLPH3K9Transcriptional Repression mdpi.com
EZH EZH1, EZH2H3K27Transcriptional Repression
SMYD SMYD2p53, β-catenin nih.govSignal Transduction, Protein Localization nih.gov
DOT1L DOT1LH3K79Transcriptional Regulation

The ε-amino group of a lysine residue can be sequentially methylated to form monomethyl-lysine (me1), dimethyl-lysine (me2), and trimethyl-lysine (me3). mdpi.comsciengine.comcreative-proteomics.com Each methylation state can have distinct functional consequences, effectively creating a more complex signaling code. creative-proteomics.comnih.gov For instance, on histone H3, trimethylation of lysine 4 (H3K4me3) is generally associated with active gene transcription, whereas trimethylation of lysine 9 (H3K9me3) and lysine 27 (H3K27me3) are hallmarks of gene silencing and condensed chromatin. creative-proteomics.comnih.gov This dynamic process is tightly regulated, with the levels of each methylation state being highly controlled during cellular processes like development. oup.comresearchgate.net The specific PKMT involved often determines the final methylation state of the lysine residue. pnas.org

Previously thought to be a permanent modification, lysine methylation is now known to be a dynamic and reversible process due to the discovery of Protein Lysine Demethylases (KDMs). oup.comcusabio.com These enzymes, also known as histone demethylases, catalyze the removal of methyl groups from lysine residues. cusabio.com There are two main families of KDMs, which employ different catalytic mechanisms. cusabio.comnih.govfrontiersin.org

Lysine-Specific Demethylase (LSD/KDM1) Family : This family, which includes KDM1A (LSD1) and KDM1B (LSD2), utilizes a flavin adenine (B156593) dinucleotide (FAD)-dependent oxidative reaction. cusabio.comfrontiersin.org They can only remove mono- and di-methyl groups and are unable to act on trimethylated lysines due to their chemical mechanism, which requires the formation of an imine intermediate. sciengine.comnih.govfrontiersin.org

Jumonji C (JmjC) Domain-Containing (JMJD) Family : This larger family of demethylases are Fe(II) and α-ketoglutarate-dependent dioxygenases. cusabio.comnih.govmdpi.com Their mechanism involves the hydroxylation of the methyl group, which leads to the spontaneous release of formaldehyde. cusabio.com Crucially, this mechanism allows JmjC-family enzymes to demethylate mono-, di-, and trimethylated lysine residues. nih.govcusabio.com

The discovery of these "eraser" enzymes established lysine methylation as a fully dynamic PTM, capable of rapid and fine-tuned regulation of protein function in response to cellular signals. mdpi.comfrontiersin.org

The table below outlines the two major families of lysine demethylases.

KDM Family Cofactors Methylation States Removed Example Substrates
LSD (KDM1) FADMono- and Di-methyl nih.govfrontiersin.orgH3K4me1/2, H3K9me1/2 cusabio.comfrontiersin.org
JmjC (KDM2-7) Fe(II), α-ketoglutarateMono-, Di-, and Tri-methyl nih.govcusabio.comH3K9me3, H3K27me3, H3K36me3 nih.govmdpi.com

Methionine, with its sulfur-containing side chain, is highly susceptible to oxidation by reactive oxygen species (ROS), which are generated during normal cellular metabolism. researchgate.netbiotage.compnas.org This oxidation converts methionine to methionine sulfoxide (B87167) (MetO). researchgate.netnih.govresearchgate.net This modification introduces a chiral center at the sulfur atom, resulting in two diastereomers: methionine-S-sulfoxide and methionine-R-sulfoxide. nih.gov

Historically viewed as a form of irreversible protein damage, methionine oxidation is now recognized as another reversible PTM that can act as a regulatory switch. nih.govpnas.org The reduction of MetO back to methionine is catalyzed by a class of enzymes called methionine sulfoxide reductases (Msrs). nih.govmdpi.com The Msr system is stereospecific, with MsrA enzymes reducing the S-epimer and MsrB enzymes reducing the R-epimer. nih.gov This reversible cycle of oxidation and reduction allows methionine residues to function as antioxidants, protecting proteins from oxidative damage, and to participate in cellular signaling pathways. pnas.orgnih.govashpublications.org For example, the function of proteins like calmodulin and certain ion channels can be modulated by the reversible oxidation of their methionine residues. pnas.orgmdpi.com

During chemical peptide synthesis, the thioether side chain of methionine can also undergo S-alkylation, particularly during the acid-catalyzed cleavage step, leading to the formation of a sulfonium (B1226848) salt. acs.org This side reaction highlights the nucleophilic nature of the methionine sulfur atom. While primarily a concern in synthetic chemistry, it underscores the chemical reactivity of this residue that is harnessed by enzymes in biological systems. acs.org

Interconversion and Functional Impact of Lysine-to-Methionine and Methionine-to-Lysine Mutations in Proteins

The substitution of one amino acid for another, known as a mutation, can have a wide range of effects on protein structure and function. The interchange between lysine and methionine residues is of particular interest due to their distinct physicochemical properties and the significant functional consequences that can arise from such alterations. These mutations can be classified as radical replacements, where an amino acid is swapped for one with different properties, potentially leading to changes in protein structure, function, and phenotype. wikipedia.org

Lysine-to-Methionine (K-to-M) Mutations:

Histone proteins, which are crucial for regulating gene activity, are often subject to chemical modifications on specific amino acid residues. elifesciences.org One such modification is methylation of lysine, which plays a key role in switching genes on or off. elifesciences.orgacs.org In certain cancers, lysine residues that are normally methylated are found to be replaced by methionine. elifesciences.org This seemingly simple substitution can have a dominant-negative effect, meaning that even a small number of histones with this K-to-M mutation can inhibit the methylation of corresponding lysines on normal histones. elifesciences.org

The mechanism behind this inhibition involves the histone methyltransferase enzymes responsible for lysine methylation. For instance, in fission yeast, the H3K9M mutation (a lysine-to-methionine change at the 9th position of histone H3) enhances the interaction between the histone H3 tail and the H3K9 methyltransferase Clr4. elifesciences.org This "trapping" of the enzyme prevents it from methylating other histone proteins, leading to a widespread reduction in H3K9 methylation. elifesciences.org

Studies in the plant Arabidopsis thaliana have shown that expressing a histone 3 lysine-36 to methionine (K36M) mutation leads to a global decrease in H3K36 methylation. nih.gov This epigenetic alteration results in significant developmental changes, including increased branching and early flowering, by affecting the expression of genes involved in developmental and metabolic processes. nih.gov These findings highlight the conserved dominant-negative inhibitory role of histone K-to-M mutations across different kingdoms. nih.gov

It has also been observed that under conditions of oxidative stress, there can be a mistranslation of lysine codons, leading to the incorporation of methionine instead. nih.gov This change may have a signaling effect that contributes to the cellular response to stress, beyond the antioxidant capacity of methionine itself. nih.gov

Methionine-to-Lysine (M-to-K) Mutations:

The substitution of methionine with lysine can also have profound functional consequences. In a study on ascorbate (B8700270) peroxidase (APX), an enzyme involved in removing reactive oxygen species in plants, a methionine at position 36 (Met36) was mutated to lysine (MaAPX1M36K). mdpi.com This single amino acid change resulted in a five-fold increase in the enzyme's activity compared to the wild-type enzyme. mdpi.com The enhanced activity was attributed to an increased level of S-nitrosylation at a nearby cysteine residue (Cys32) and the promotion of an intermediate step in the enzyme's reaction cycle. mdpi.com Molecular modeling suggested that the newly introduced lysine at position 36 forms a bond with Cys32, which may protect the cysteine from oxidation. mdpi.com This research demonstrates the potential of M-to-K mutations to significantly enhance the antioxidant capabilities of enzymes. mdpi.com

Mutation TypeProtein/OrganismKey FindingsFunctional ImpactReferences
Lysine-to-Methionine (K-to-M)Histones (General)In certain cancers, methylatable lysines are replaced by methionine.Blocks methylation of corresponding lysines on wild-type histones in a dominant-negative fashion. elifesciences.org
Lysine-to-Methionine (K-to-M)Fission Yeast (Schizosaccharomyces pombe)H3K9M mutation enhances the interaction with and "traps" the histone methyltransferase Clr4.Widespread reduction in H3K9 methylation. elifesciences.org
Lysine-to-Methionine (K-to-M)Arabidopsis thalianaExpression of H3K36M causes a global reduction of H3K36 methylation.Alters plant development, leading to severe pleiotropic phenotypes like extreme branching and early flowering. nih.gov
Methionine-to-Lysine (M-to-K)Banana (Musa acuminata) Ascorbate Peroxidase (MaAPX1)The MaAPX1M36K mutant exhibited a five-fold increase in enzyme activity.Enhanced antioxidant capability due to increased S-nitrosylation of a nearby cysteine and promotion of an intermediate in the reaction. mdpi.com

Interconnected Enzymatic Pathways of Methionine and Lysine Metabolism

Methionine and lysine, along with threonine and isoleucine, belong to the "aspartate family" of amino acids, as they are all synthesized from the precursor molecule aspartate. youtube.compnas.orgbioone.org This shared biosynthetic origin necessitates a complex network of regulation to ensure a balanced production of these essential amino acids.

Biosynthesis Pathways of the Aspartate Family Amino Acids

The biosynthesis of lysine, methionine, threonine, and isoleucine from aspartate occurs through a branched pathway found in most plants, bacteria, and fungi, but not in animals. youtube.combioone.orgacs.org Therefore, these four amino acids are essential dietary components for humans and other animals. bioone.orgnih.govnih.gov

The initial steps of the aspartate-derived amino acid pathway are common to all branches. youtube.combioone.org Aspartate is first phosphorylated by aspartate kinase and then reduced to form aspartate-β-semialdehyde by aspartate semialdehyde dehydrogenase . youtube.combioone.orgacs.org Aspartate-β-semialdehyde serves as a crucial branch point. youtube.com

For lysine biosynthesis in plants and bacteria, the diaminopimelate (DAP) pathway is utilized. youtube.comlibretexts.org The first committed step in this branch is the condensation of aspartate-β-semialdehyde with pyruvate, a reaction catalyzed by dihydrodipicolinate synthase . youtube.com Subsequent enzymatic reactions lead to the formation of tetrahydrodipicolinate, and ultimately, lysine. youtube.com

The pathway to methionine and threonine also begins from aspartate-β-semialdehyde. bioone.org The enzyme homoserine dehydrogenase catalyzes a key step in this branch. bioone.org

Regulatory Mechanisms in Methionine Biosynthesis

The regulation of methionine biosynthesis is intricate and occurs at multiple levels to maintain cellular homeostasis. In plants, a primary site of regulation is the enzyme cystathionine (B15957) γ-synthase (CGS) , which catalyzes the first committed step in the methionine-specific branch of the pathway. pnas.orghokudai.ac.jp Unlike many biosynthetic enzymes, CGS is not allosterically inhibited by the end-product methionine. hokudai.ac.jp Instead, its regulation occurs at the level of gene expression, specifically through the degradation of its messenger RNA (mRNA). hokudai.ac.jp S-adenosylmethionine (SAM), a metabolite derived from methionine, acts as the effector molecule that triggers the degradation of the CGS mRNA. hokudai.ac.jp

In bacteria, the regulation of methionine biosynthesis involves diverse mechanisms, including RNA-based regulatory systems like the S-box and T-box, as well as DNA-binding transcriptional regulators such as MetR (an activator) and MetJ (a repressor). researchgate.net The S-box riboswitch, for example, can bind to SAM, causing a change in the RNA structure that leads to the termination of transcription of methionine biosynthesis and transport genes. researchgate.net The T-box system, on the other hand, responds to the levels of uncharged methionyl-tRNA. researchgate.net

In the yeast Saccharomyces cerevisiae, several enzymes in the methionine biosynthetic pathway are repressible by methionine. nih.gov This includes homoserine-O-transacetylase and homocysteine synthetase . nih.gov Genetic studies have identified regulatory genes, such as eth2, that appear to control the synthesis of a pleiotropic methionine repressor. nih.gov

Lysine Degradation Pathways and Associated Enzymes

The breakdown of lysine is also a tightly regulated process. In many organisms, including fungi and some bacteria, lysine is catabolized via the saccharopine pathway. ontosight.ai This pathway converts lysine to α-ketoadipic acid, which can then enter the Krebs cycle for energy production. ontosight.ai The initial steps involve the conversion of lysine and α-ketoglutarate to saccharopine by lysine:alpha-ketoglutarate reductase , followed by the conversion of saccharopine to α-aminoadipic acid and glutamate (B1630785) by saccharopine dehydrogenase . ontosight.ai

In mammals, lysine degradation primarily occurs in the mitochondria of the liver through a similar, yet distinct, saccharopine pathway. nih.govrupress.org The first enzyme in this pathway is the bifunctional α-aminoadipate semialdehyde synthase (AASS) , which contains both a lysine-ketoglutarate reductase and a saccharopine dehydrogenase domain. rupress.org This enzyme catalyzes the conversion of lysine to α-aminoapidate semialdehyde. rupress.org This intermediate is then converted to α-aminoadipic acid by α-aminoapidate semialdehyde dehydrogenase . rupress.orgfrontiersin.org

Another pathway for lysine degradation is the pipecolic acid pathway, although the enzymes involved are not as well characterized and are found in various cellular compartments, including the mitochondria, cytosol, and peroxisomes. nih.gov

Metabolic Cross-Talk and Feedback Regulation between Methionine and Lysine Biosynthesis

Given their shared biosynthetic origin, the metabolic pathways of methionine and lysine are interconnected, and there is significant cross-talk and feedback regulation between them. nih.gov Regulating the metabolism of one of these amino acids often affects the levels of the other. nih.gov

Interestingly, increasing the synthesis of lysine can lead to an increase in methionine content. technion.ac.il In tobacco plants, enhancing lysine synthesis was found to modulate the expression of S-adenosylmethionine synthase (SAMS) , the enzyme that converts methionine to SAM. technion.ac.il A reduction in SAMS expression leads to lower levels of SAM. technion.ac.il Since SAM is a negative regulator of cystathionine γ-synthase (CGS), the lower SAM levels result in higher CGS expression and, consequently, increased methionine accumulation. technion.ac.il This demonstrates a novel regulatory point where lysine can influence methionine levels. technion.ac.il

Furthermore, engineering lysine metabolism can have broader effects on the amino acid profile of an organism. In high-lysine transgenic rice, for example, an accumulation of lysine was found to induce tryptophan synthesis and metabolism, indicating a close regulatory network that extends beyond the aspartate family. nih.gov

EnzymePathwayFunctionReferences
Aspartate kinaseAspartate Family Biosynthesis (Shared)Phosphorylates aspartate, the first step in the pathway. youtube.combioone.orgacs.org
Aspartate semialdehyde dehydrogenaseAspartate Family Biosynthesis (Shared)Reduces aspartyl-phosphate to aspartate-β-semialdehyde. youtube.combioone.orgacs.org
Dihydrodipicolinate synthaseLysine Biosynthesis (DAP Pathway)Catalyzes the first committed step in lysine biosynthesis. youtube.com
Homoserine dehydrogenaseMethionine and Threonine BiosynthesisCatalyzes a key step in the branch leading to methionine and threonine. bioone.org
Cystathionine γ-synthase (CGS)Methionine BiosynthesisCatalyzes the first committed step in the methionine-specific branch. pnas.orghokudai.ac.jp
Homoserine-O-transacetylaseMethionine BiosynthesisAn enzyme in the methionine biosynthetic pathway. nih.gov
Homocysteine synthetaseMethionine BiosynthesisAn enzyme in the methionine biosynthetic pathway. nih.gov
Lysine:alpha-ketoglutarate reductaseLysine Degradation (Saccharopine Pathway)Converts lysine and α-ketoglutarate to saccharopine. ontosight.ai
Saccharopine dehydrogenaseLysine Degradation (Saccharopine Pathway)Converts saccharopine to α-aminoadipic acid and glutamate. ontosight.ai
α-aminoadipate semialdehyde synthase (AASS)Lysine Degradation (Mammalian)Bifunctional enzyme that catalyzes the initial steps of lysine degradation. rupress.org
α-aminoapidate semialdehyde dehydrogenaseLysine Degradation (Mammalian)Converts α-aminoapidate semialdehyde to α-aminoadipic acid. rupress.orgfrontiersin.org
S-adenosylmethionine synthase (SAMS)Methionine MetabolismConverts methionine to S-adenosylmethionine (SAM). technion.ac.il

Biotechnological Applications and Engineering Considerations

Microbial Production of Essential Amino Acids (Lysine and Methionine)

The industrial production of amino acids has shifted significantly from chemical synthesis and extraction to microbial fermentation. This is due to the economic and environmental benefits of fermentation, which typically produces the biologically preferred L-form of the amino acid, avoiding the need for additional purification steps and operating under mild conditions that prevent product degradation. The global market for feed amino acids like L-lysine, DL-methionine, L-threonine, and L-tryptophan is substantial, underscoring the importance of efficient production methods. nih.gov

The workhorses of amino acid production are primarily the Gram-positive soil bacterium Corynebacterium glutamicum and the well-studied Escherichia coli. nih.gov C. glutamicum was first discovered for its ability to secrete L-glutamic acid and has since been engineered to produce a variety of other amino acids, including L-lysine. nih.govresearchgate.net E. coli is also a favored host due to its rapid growth and the extensive genetic tools available for its manipulation. frontiersin.org Both organisms are capable of utilizing inexpensive and renewable carbon sources like glucose, sucrose, or molasses for fermentation. acs.orgpnas.org While most essential amino acids are now produced via "direct fermentation" using engineered microbial strains, L-methionine production has remained a challenge due to its complex biosynthetic pathway and strict regulation. nih.govnih.gov Consequently, a significant portion of the global methionine supply is still produced via chemical synthesis. acs.orgnih.govnih.gov

Metabolic Engineering and Strain Optimization for Enhanced Yield

Metabolic engineering is a cornerstone of modern biotechnology, enabling the rational design and optimization of microbial strains for the overproduction of desired compounds like lysine (B10760008) and methionine. These strategies aim to channel the flow of carbon from central metabolism towards the target amino acid by eliminating bottlenecks, removing feedback regulation, and blocking competing pathways.

Lysine Production: Corynebacterium glutamicum is the principal microorganism for industrial L-lysine production. ucsd.edu Rational strain engineering has identified key pathways for optimization, including lysine biosynthesis, the pentose (B10789219) phosphate (B84403) pathway (PPP) for NADPH supply, and the tricarboxylic acid (TCA) cycle. ucsd.eduasm.org A common strategy involves using auxotrophic mutants, such as those requiring homoserine or a combination of threonine and methionine, which redirects metabolic flux towards lysine. ramauniversity.ac.in A key target for modification is the enzyme aspartate kinase, which is subject to feedback inhibition by lysine and threonine. Engineering a feedback-deregulated variant of this enzyme is a crucial step in creating high-yield strains. ucsd.edu

Further enhancements include:

Overexpression of Key Enzymes: Increasing the expression of enzymes like diaminopimelate dehydrogenase has proven beneficial. ucsd.edu

Down-regulation of Competing Pathways: Attenuating the activity of the TCA cycle, for instance by reducing the expression of isocitrate dehydrogenase through start codon exchange, can redirect carbon flux towards oxaloacetate, a key precursor for lysine synthesis. asm.org This strategy has been shown to improve lysine production by over 40%. asm.org

Optimization of Glucose Uptake: Engineering the glucose uptake systems in traditional producer strains, which often have low glucose consumption rates, can significantly improve productivity. oup.com

Blocking Byproduct Formation: In E. coli, deleting the lysA gene, which is part of a competing pathway, has been shown to increase the production of other aspartate-family amino acids like methionine. acs.orgresearchgate.netfrontiersin.org

These combined strategies have led to the creation of rationally designed C. glutamicum "hyper-producers" with remarkable production capabilities. ucsd.edu

Methionine Production: The microbial production of L-methionine is more complex than that of lysine due to its intricate and highly regulated biosynthetic pathway. nih.govacs.org Both E. coli and C. glutamicum have been extensively engineered for this purpose. acs.org

Key metabolic engineering strategies include:

Relieving Feedback Regulation: Deleting negative transcriptional regulators like metJ is a common first step to de-repress the methionine biosynthesis genes. acs.orgresearchgate.netnih.gov

Enhancing Biosynthesis and Efflux: Overexpressing key biosynthetic enzymes such as homoserine O-succinyltransferase (metA) and enhancing the export of methionine using efflux transporters like YjeH can significantly boost production. acs.orgresearchgate.netnih.gov

Blocking Competing Pathways: The pathways for lysine and threonine synthesis compete with methionine for the common precursor aspartate. acs.org Deleting genes like lysA (lysine biosynthesis) and thrC (threonine biosynthesis) redirects metabolic flux towards methionine. acs.orgnih.gov

Improving Precursor Supply: Enhancing the supply of precursors like succinyl-CoA and the sulfur donor cysteine is critical. acs.orgnih.gov Overexpressing genes such as gltA to strengthen the TCA cycle or cysE for cysteine synthesis can improve methionine titers. acs.orgfrontiersin.org

Dynamic Regulation: To balance the needs for cell growth with product formation, dynamic regulation strategies have been developed. For example, the lysine biosynthesis pathway can be repaired and then placed under the control of a dynamically regulated promoter, creating a nonauxotrophic strain that doesn't require external amino acid supplementation and improves final yield. nih.gov

These multi-level modifications have resulted in significant increases in L-methionine production titers in lab and pilot-scale fermentations. acs.orgresearchgate.netnih.gov

Table 1: Examples of Metabolically Engineered Strains for Lysine and Methionine Production

Target Amino AcidMicroorganismKey Engineering StrategiesReported Titer (g/L)Reference
L-LysineCorynebacterium glutamicumFeedback-deregulated aspartate kinase; Overexpression of diaminopimelate dehydrogenase; Attenuation of isocitrate dehydrogenase.120 ucsd.edu
L-LysineCorynebacterium glutamicum ZL-92Engineering of glucose uptake systems (overexpression of iolT1, iolT2, ppgK).201.6 oup.com
L-LysineCorynebacterium glutamicumDecreased isocitrate dehydrogenase activity via start codon exchange.>40% improvement asm.org
L-MethionineEscherichia coliDeletion of metJ, metI, lysA; Overexpression of metA, yjeH.9.75 researchgate.netnih.gov
L-MethionineEscherichia coliDynamic regulation of lysA promoter; Modification of central metabolic pathway and cysteine catabolism.17.74 nih.gov
L-MethionineEscherichia coliChromosomal integration of metA, metC, yjeH, cysE, serA, cysDN; Deletion of pykA, pykF.21.28 acs.org

Fermentation Processes for Amino Acid Production

The success of industrial amino acid production relies not only on superior microbial strains but also on highly optimized fermentation processes. nih.gov Commercial production is typically carried out using aerobic submerged fermentation in large-scale, stirred-tank bioreactors. nih.govslideshare.net Batch and fed-batch operations are the most common modes employed. nih.gov In a batch process, all nutrients are supplied at the start, whereas a fed-batch process involves the controlled feeding of nutrients (like the carbon source) during the fermentation, which can help to avoid substrate inhibition and extend the production phase, often resulting in higher productivity. nih.gov

Continuous monitoring and control of key fermentation parameters are critical for maximizing yield and productivity. These parameters include:

pH: The optimal pH for growth and production must be maintained, often around 7.0-7.5, through the addition of acids or bases like calcium carbonate. nih.gov

Temperature: Microbial growth and enzyme activity are highly temperature-dependent. The optimal temperature is typically around 30°C for C. glutamicum and 37°C for E. coli. nih.gov Dynamic temperature control strategies, where the temperature is shifted during different phases of fermentation, can also enhance yield. frontiersin.org

Dissolved Oxygen (DO): As an aerobic process, a sufficient supply of oxygen is crucial for cell metabolism and product synthesis. nih.govfrontiersin.org The DO level is controlled by adjusting the agitation rate and the airflow rate (aeration). nih.gov Finding the optimal balance is key, as insufficient oxygen can lead to the formation of inhibitory byproducts, while excessive levels can cause oxidative stress. frontiersin.org

Substrate Concentration: The initial concentration and feeding rate of the carbon source (e.g., glucose) must be optimized to support both cell growth and product formation without causing osmotic stress or catabolite repression. nih.gov

Table 2: Optimized Fermentation Parameters for Lysine and Methionine Production

Amino AcidMicroorganismParameterOptimized ValueReference
L-LysineC. glutamicum MH 20-22 B (Free Cells)pH7.5 nih.gov
L-LysineC. glutamicum MH 20-22 B (Free Cells)Temperature30°C nih.gov
L-LysineC. glutamicum MH 20-22 B (Free Cells)Agitation Rate300 rpm nih.gov
L-LysineC. glutamicum MH 20-22 B (Free Cells)Airflow Rate1.25 vvm nih.gov
L-MethionineBacillus cereuspH7.5 saudijournals.com
L-MethionineBacillus cereusTemperature35°C saudijournals.com
L-MethionineBacillus cereusIncubation Time96 h saudijournals.com
L-MethionineBacillus thuringiensis EC1Carbon SourceMaltose (8%) scirp.org

Prospects for Engineered Dipeptide Production

While the microbial production of individual amino acids is well-established, the direct fermentative production of specific dipeptides like methionyl-lysine is an emerging field. nih.gov Dipeptides can offer advantages over free amino acids, such as improved stability or altered nutritional properties. researchgate.net For instance, research has shown that the dipeptide N-epsilon-methionyl lysine is significantly more resistant to degradation by rumen microorganisms compared to a simple mixture of free lysine and methionine, highlighting its potential as a protected amino acid supplement for ruminant animals. researchgate.netasm.org

The biosynthesis of small peptides in nature is primarily carried out by two types of enzyme families: non-ribosomal peptide synthetases (NRPSs) and cyclodipeptide synthases (CDPSs). nih.gov These enzyme systems can be harnessed and engineered for the production of novel or specific peptides. Synthetic biology offers powerful tools to create artificial biosynthetic pathways by combining enzymes from different organisms. nih.govfrontiersin.org Strategies for engineered dipeptide production include:

Pathway Engineering: Combining enzymes from different biosynthetic gene clusters to create novel pathways for dipeptide synthesis. nih.govfrontiersin.org

Enzyme-Level Modification: Engineering enzymes like NRPSs to alter their substrate specificity, allowing for the incorporation of different amino acids to create new dipeptide combinations. nih.govfrontiersin.org

Precursor-Directed Biosynthesis: Exploiting the promiscuity of existing biosynthetic enzymes by feeding non-native building blocks to the microbial culture. frontiersin.org

Harnessing these approaches could enable the development of microbial cell factories specifically designed for the high-yield production of methionyl-lysine or other valuable dipeptides. nih.govnih.gov

Application of Chemical Biology Tools in Protein Functionalization Research

The amino acid residues of methionine and lysine are important targets for chemical biologists seeking to modify proteins for research and therapeutic purposes. thegauntgroup.com The ability to site-specifically label or modify a protein allows for the introduction of probes, drugs, or other functionalities without disrupting the protein's natural function. pnas.org

Targeting Lysine and Methionine: Lysine, with its primary amine in the side chain, and cysteine, with its nucleophilic thiol group, have been the traditional targets for bioconjugation. thegauntgroup.comprinceton.edu However, methods that target other, less abundant amino acids like methionine are highly sought after to expand the protein functionalization toolbox. thegauntgroup.com Methionine is an attractive target because it is relatively rare in proteins (less than 2% abundance) and its side-chain sulfur atom has unique reactivity that can be exploited. thegauntgroup.com

Tools and Techniques:

Site-Specific Labeling: Researchers have developed bespoke reagents, such as hypervalent iodine compounds, that can selectively target the sulfur atom of methionine residues under biologically compatible conditions. thegauntgroup.comcore.ac.ukresearchgate.net This allows for the attachment of various payloads to proteins at specific methionine sites. thegauntgroup.comcore.ac.uk Other methods use photoredox catalysis to achieve site-selective methionine bioconjugation. princeton.edu

Ligand-Directed Chemistry: A peptide containing a methionine residue can be used as a ligand to bind to a target protein. The methionine's thioether group is then chemically modified to a reactive sulfonium (B1226848), which can induce a proximity-based transfer of a chemical group onto a nearby residue (like cysteine) on the target protein, enabling highly specific labeling. acs.org

Genetic Code Expansion: A powerful technique for achieving ultimate site-specificity is the incorporation of unnatural amino acids (UAAs) into proteins. pnas.orgrsc.org This is achieved by engineering an "orthogonal" aminoacyl-tRNA synthetase/tRNA pair that recognizes a blank codon (often a stop codon like UAG) and inserts a specific UAA during protein translation. portlandpress.comnih.gov Over 70 different UAAs with a wide array of chemical functionalities (e.g., azides, alkynes, ketones) can be incorporated, providing unique chemical handles for subsequent "click chemistry" or other bioorthogonal reactions. pnas.org This technology provides an unparalleled ability to place a specific chemical group at virtually any desired position within a protein, enabling precise functionalization. pnas.orgnih.gov

These advanced chemical biology tools, which can selectively target lysine and methionine residues or replace them with functional analogues, are critical for a wide range of applications, from fundamental studies of protein function to the development of novel protein-based therapeutics and diagnostics. thegauntgroup.comrsc.org

Future Research Directions and Emerging Paradigms for Methionyl Lysine

Development of Novel Synthetic Methodologies for Complex Analogs

The foundation of exploring the biochemical potential of Methionyl-Lysine lies in the ability to synthesize not only the native dipeptide but also a diverse array of complex analogs. Standard peptide synthesis techniques, such as Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS), provide a robust starting point. thermofisher.commdpi.com However, the future of Met-Lys research will depend on more advanced and innovative synthetic strategies to create analogs with enhanced stability, specific functionalities, or constrained conformations.

Future synthetic endeavors will likely focus on:

Incorporation of Modified Residues: Creating analogs by replacing the standard L-methionine or L-lysine with non-canonical or modified versions. For instance, using methionine sulfoxide (B87167) during synthesis can improve solubility and counteract aggregation, with the sulfoxide being reduced in a final step. researchgate.net Similarly, pre-modified lysine (B10760008) residues (e.g., monomethylated, dimethylated, acetylated) can be incorporated to probe specific biological interactions. researchgate.net

Cyclization Strategies: Cyclic peptides often exhibit greater resistance to enzymatic degradation and possess improved receptor binding affinity due to their conformationally rigid structures. nih.gov On-resin cyclization techniques, such as lactam bridge formation between the lysine side-chain and another residue or using click chemistry for head-to-tail cyclization, can be employed to produce structurally constrained Met-Lys analogs. nih.govnih.gov

Advanced Protecting Group and Coupling Chemistry: The use of Fmoc (9-fluorenylmethoxycarbonyl) chemistry is common, but developing greener synthesis protocols with more efficient coupling reagents and less hazardous solvents is an ongoing goal. mdpi.comrsc.org This includes exploring enzymatic peptide synthesis as a sustainable alternative to purely chemical methods.

MethodologyDescriptionApplication for Met-Lys AnalogsReference
Advanced Solid-Phase Peptide Synthesis (SPPS)Stepwise addition of protected amino acids to a growing chain anchored to a solid resin support. Utilizes chemistries like Fmoc for temporary N-terminal protection.Synthesis of linear Met-Lys and its analogs containing site-specific modifications on the lysine side-chain (e.g., methylation, acetylation). thermofisher.comresearchgate.net
Peptide Cyclization (e.g., Click Chemistry)Intramolecular reaction to form a cyclic peptide backbone or side-chain bridge, often performed while the peptide is still on the resin.Creation of conformationally constrained Met-Lys analogs to enhance stability and target affinity. nih.gov
Synthesis with Reversible ModificationsIncorporating temporarily modified building blocks, like methionine sulfoxide, to improve synthesis efficiency and peptide solubility. The modification is reversed post-synthesis.Facilitates the synthesis of aggregation-prone sequences containing Met-Lys. researchgate.net
Recombinant DNA TechnologyUtilizing host cellular machinery (e.g., E. coli) to produce longer peptide sequences containing the Met-Lys motif.High-yield production of larger polypeptides where the Met-Lys sequence is functionally important. mdpi.com

Discovery of Undiscovered Biochemical Functions and Signaling Roles of Methionyl-Lysine

The specific biochemical functions of the Met-Lys dipeptide are currently unknown, presenting a significant opportunity for discovery. Research can be guided by the known roles of its constituent amino acids and the emerging understanding of small peptides as signaling molecules. researchgate.netpreprints.org

Key areas for future functional investigation include:

Modulation of Post-Translational Modifications (PTMs): Lysine methylation is a critical PTM that regulates gene expression and protein function, with the methyl group ultimately derived from methionine via S-adenosylmethionine (SAM). longdom.orgabcam.com An intriguing hypothesis is that the Met-Lys dipeptide could act as a localized substrate or a modulator of lysine methyltransferases (KMTs) or demethylases (KDMs), influencing epigenetic signaling pathways directly at the chromatin level or affecting non-histone protein methylation. longdom.orgnews-medical.net

Bioactive Peptide Signaling: Many short peptides exert specific biological effects, such as antioxidant, anti-inflammatory, or antihypertensive activities. mdpi.commdpi.com Future studies should screen Met-Lys for such functions. For example, it could act as a signaling molecule by binding to cell surface receptors or play a role in intercellular communication. preprints.orgfrontiersin.org

Nutrient Sensing and Metabolic Regulation: Cells have intricate mechanisms for sensing amino acid availability. Met-Lys could potentially interact with nutrient-sensing pathways, influencing metabolic processes like those regulated by mTOR.

Precursor for Other Molecules: The dipeptide could be a substrate for specific peptidases, releasing methionine and lysine at distinct intracellular locations, or it could be modified to form novel bioactive molecules.

Potential Function/RoleHypothesized MechanismResearch ApproachReference
Epigenetic ModulationActs as a direct or indirect modulator of histone lysine methyltransferases (KMTs) or demethylases (KDMs).In vitro enzyme assays; chromatin immunoprecipitation (ChIP-seq) in cells treated with Met-Lys. longdom.orgnews-medical.net
Antioxidant ActivityThe methionine residue may scavenge reactive oxygen species (ROS), protecting cells from oxidative stress.Cell-based ROS assays; measurement of antioxidant enzyme expression. mdpi.com
Cell SignalingBinds to specific cell surface receptors (e.g., GPCRs) to trigger downstream signaling cascades (e.g., MAPK pathways).Receptor binding assays; analysis of downstream signaling pathway activation. mdpi.comfrontiersin.org
Nutrient Transport/SensingUtilizes specific peptide transporters for cellular uptake and may influence nutrient-sensing pathways like mTOR.Uptake studies using labeled Met-Lys; Western blot analysis of mTOR pathway components. researchgate.net

Advanced Computational Frameworks for Predicting Biological Activities

As the synthesis of numerous Met-Lys analogs becomes feasible, a high-throughput method for prioritizing candidates for experimental validation is essential. Advanced computational frameworks, particularly those leveraging artificial intelligence (AI) and machine learning, are emerging as indispensable tools for predicting the biological activities of peptides. mdpi.comspringernature.com

Future computational paradigms for Met-Lys will involve:

AI-Driven Bioactivity Prediction: Developing deep learning models and protein language models (PLMs) to predict the bioactivity of Met-Lys and its analogs. biorxiv.orgacs.orgoup.com These models can be trained on vast datasets of known bioactive peptides to predict properties such as antimicrobial, anticancer, or antihypertensive potential based solely on the peptide sequence. oup.comnih.gov

Molecular Docking and Dynamics: Using molecular docking to predict how Met-Lys or its cyclic analogs might bind to specific protein targets, such as enzyme active sites (e.g., KMTs) or receptor binding pockets. mdpi.com Molecular dynamics (MD) simulations can further elucidate the stability of these interactions and the conformational changes involved.

Quantitative Structure-Activity Relationship (QSAR): Building QSAR models that correlate the structural or physicochemical features of a series of Met-Lys analogs with their observed biological activity. This can guide the rational design of more potent or specific molecules. mdpi.com

Computational FrameworkDescriptionApplication to Methionyl-LysineReference
Deep Learning / Peptide Language ModelsAI models (e.g., CNNs, Transformers) trained on peptide sequences to learn complex structure-activity relationships.Screening virtual libraries of Met-Lys analogs to predict various bioactivities (e.g., antimicrobial, anticancer) and properties. biorxiv.orgoup.comyoutube.com
Molecular DockingPredicts the preferred orientation of a ligand (peptide) when bound to a receptor (protein).Identifying potential protein targets for Met-Lys and modeling its binding pose within the target's active site. mdpi.com
Molecular Dynamics (MD) SimulationsSimulates the physical movements of atoms and molecules over time, revealing flexibility and interaction stability.Assessing the conformational stability of Met-Lys analogs and the dynamics of their interaction with protein targets. mdpi.com
Quantitative Structure-Activity Relationship (QSAR)Correlates variations in molecular structure with changes in biological activity to build a predictive model.Guiding the rational design of new Met-Lys analogs by predicting how structural changes will affect a specific biological function. mdpi.com

Integration of Multi-Omics Data for Systems-Level Understanding

To fully comprehend the biological impact of Methionyl-Lysine, a holistic, systems-level approach is necessary. The integration of multiple "omics" datasets—such as metabolomics, proteomics, and transcriptomics—can reveal the complex interplay between the dipeptide and various cellular pathways. mdpi.com This approach has been successfully used to elucidate the multifaceted roles of other dipeptides, providing a clear blueprint for future Met-Lys research. ahajournals.orgbiorxiv.orgnih.gov

A multi-omics strategy for studying Met-Lys would include:

Metabolomics: To track the uptake, cleavage, and metabolic fate of Met-Lys within the cell and to observe its impact on the broader metabolome. This can identify which metabolic pathways are most affected by the dipeptide's presence. frontiersin.org

Proteomics: To quantify changes in the cellular proteome in response to Met-Lys. This could reveal effects on the expression levels of key enzymes (like methyltransferases or peptidases), structural proteins, or signaling proteins. creative-proteomics.com

Transcriptomics: To measure genome-wide changes in gene expression. This can show whether Met-Lys influences cellular processes at the transcriptional level, potentially linking it to the regulation of specific transcription factors or epigenetic pathways. ucsd.edu

Integrated Analysis: The true power of this approach lies in the integration of these datasets. For example, a decrease in a specific metabolite (from metabolomics) could be correlated with the increased expression of an enzyme that uses it as a substrate (from proteomics), which in turn is linked to the upregulation of that enzyme's gene (from transcriptomics). biorxiv.orgfrontiersin.org This allows for the construction of comprehensive network models that describe the dipeptide's mechanism of action.

Omics LayerData GeneratedKey Questions for Met-Lys ResearchReference
MetabolomicsQuantitative profiles of small-molecule metabolites.What is the metabolic fate of Met-Lys? Which metabolic pathways are altered by its presence? creative-proteomics.comnih.gov
ProteomicsGlobal quantification of protein expression levels.Does Met-Lys alter the expression of enzymes involved in methylation, protein synthesis, or degradation? creative-proteomics.commdpi.com
TranscriptomicsGenome-wide measurement of mRNA levels.Does Met-Lys regulate gene expression? Does it affect genes involved in stress response or epigenetic control? ucsd.edu
Integrated AnalysisCorrelated networks of genes, proteins, and metabolites.What are the comprehensive molecular networks and signaling pathways regulated by Met-Lys? biorxiv.orgfrontiersin.org

Q & A

Q. What are the established methods for synthesizing and characterizing Methionyl-Lysine, and how can experimental reproducibility be ensured?

  • Methodological Answer : Methionyl-Lysine synthesis typically employs solid-phase peptide synthesis (SPPS) or solution-phase methods. For SPPS, monitor coupling efficiency via Kaiser tests or FTIR spectroscopy. Purification is achieved using reversed-phase HPLC with gradients optimized for peptide retention times (e.g., C18 column, 0.1% TFA in water/acetonitrile) . Characterization requires high-resolution mass spectrometry (HRMS) for molecular weight confirmation and NMR (¹H/¹³C) to verify stereochemistry. For reproducibility, document all steps rigorously, including solvent purity, temperature control, and catalyst concentrations. Raw chromatographic and spectral data should be archived in supplementary materials .

Q. Which analytical techniques are most reliable for assessing Methionyl-Lysine purity and stability under varying physiological conditions?

  • Methodological Answer : Purity is best quantified via HPLC-UV (λ = 214 nm for peptide bonds) with ≥95% peak homogeneity. Stability studies require incubating the peptide in buffers mimicking physiological conditions (e.g., PBS at pH 7.4, 37°C) and analyzing degradation kinetics using LC-MS/MS. For oxidative stability (methionine residues), employ H₂O₂ challenge assays and track sulfoxide formation via tandem MS . Control experiments should include inert atmospheres (N₂) to isolate oxidation pathways .

Advanced Research Questions

Q. How can contradictory data on Methionyl-Lysine’s biological activity be systematically analyzed?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences, endotoxin contamination). Apply a systematic review framework:

Define inclusion criteria : Prioritize studies with documented peptide purity (>95%) and validated bioassays (e.g., SPR for binding affinity).

Assess confounding variables : Scrutinize buffer compositions (e.g., divalent cations affecting peptide conformation) .

Meta-analysis : Use random-effects models to pool EC₅₀ values, testing heterogeneity via I² statistics. Sensitivity analyses should exclude outliers from low-quality datasets .

Q. What computational strategies are effective for modeling Methionyl-Lysine’s interactions with enzymatic targets, and how do they align with experimental data?

  • Methodological Answer : Molecular dynamics (MD) simulations (AMBER or CHARMM force fields) can predict binding modes to targets like methionyl-tRNA synthetase. Parameterize the peptide’s charge states (pH-dependent) and solvate the system explicitly. Validate simulations with experimental mutagenesis data (e.g., alanine scanning) and SAXS for solution-phase conformations . Discrepancies between simulation and crystallographic data may indicate force field limitations or missing solvent effects .

Q. How should researchers design dose-response studies to evaluate Methionyl-Lysine’s dual roles as a nutrient and potential signaling molecule?

  • Methodological Answer : Use a factorial design:
  • Independent variables : Dose (0.1–10 mM), exposure time (acute vs. chronic), and cell type (e.g., hepatocytes vs. enterocytes).
  • Dependent variables : Quantify mTOR pathway activation (Western blot for p-S6K) and methionine salvage flux (¹³C-tracing LC-MS).
  • Controls : Include methionine-free media and rescue experiments with competing amino acids. Statistical power analysis (α = 0.05, β = 0.2) ensures sufficient sample size .

Methodological Best Practices

  • Data Presentation : Use line graphs for kinetic data (time vs. degradation) and heatmaps for dose-response matrices. Avoid overcrowding figures; place secondary datasets (e.g., raw spectra) in supplementary files .
  • Ethical Reproducibility : Pre-register experimental protocols on platforms like Open Science Framework, detailing randomization and blinding procedures for in vivo studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.